(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid
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Overview
Description
(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is a fluorinated amino acid derivative. This compound is characterized by the presence of a fluorine atom at the second carbon position and an amino group at the third carbon position. The “13C3” notation indicates that the compound contains three carbon atoms labeled with the carbon-13 isotope, making it useful for various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid typically involves the introduction of a fluorine atom into a suitable precursor molecule. One common method is the fluorination of a protected amino acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of isotopically labeled precursors ensures the incorporation of carbon-13 atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxyl group may produce alcohols.
Scientific Research Applications
(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in NMR spectroscopy due to its isotopic labeling.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It is used in the development of fluorinated pharmaceuticals and as a tracer in metabolic studies.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function. The carbon-13 labeling allows for detailed studies of these interactions using NMR spectroscopy.
Comparison with Similar Compounds
3-Amino-2-fluoropropanoic Acid: Lacks the carbon-13 labeling.
2-Fluoroalanine: Similar structure but different stereochemistry.
Fluorinated Amino Acids: A broad class of compounds with varying positions of fluorine substitution.
Uniqueness: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is unique due to its specific stereochemistry, fluorine substitution, and isotopic labeling. These features make it particularly valuable for research applications that require precise structural and functional analysis.
Properties
IUPAC Name |
(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNRNQELNLWHH-GCCOVPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.062 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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